molecular formula C13H14O6 B1233515 Baxitozine CAS No. 84386-11-8

Baxitozine

Cat. No.: B1233515
CAS No.: 84386-11-8
M. Wt: 266.25 g/mol
InChI Key: PVCWLTQMJSUKGZ-SNAWJCMRSA-N
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Preparation Methods

The synthesis of Baxitozine involves several steps. One of the primary methods includes the reaction of glyoxylic acid with 3,4,5-trimethoxyacetophenone. The reaction mixture is heated under reduced pressure, followed by the addition of sodium carbonate and ether. The aqueous phase is then acidified with hydrochloric acid, and the desired product is extracted with ethyl acetate . The final product, (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid, is obtained through recrystallization .

Chemical Reactions Analysis

Baxitozine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Baxitozine is unique compared to other histamine H2 receptor antagonists due to its specific chemical structure and properties. Similar compounds include:

    Cimetidine: Another histamine H2 receptor antagonist used to treat ulcers.

    Ranitidine: Known for its effectiveness in reducing stomach acid production.

    Famotidine: A widely used H2 receptor antagonist with a longer duration of action.

This compound stands out due to its distinct cytoprotective properties and its specific molecular interactions with histamine H2 receptors .

Properties

CAS No.

84386-11-8

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C13H14O6/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3/h4-7H,1-3H3,(H,15,16)/b5-4+

InChI Key

PVCWLTQMJSUKGZ-SNAWJCMRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O

94201-97-5

Synonyms

4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid
RU 38086
RU-38086

Origin of Product

United States

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